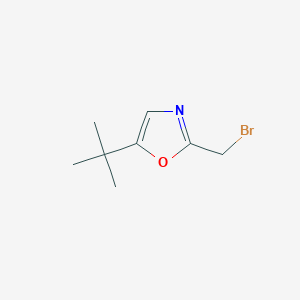![molecular formula C9H11ClN2O B6278942 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine CAS No. 1850863-62-5](/img/no-structure.png)
2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine” is a chemical compound with the molecular formula C9H7N2OCl . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are similar to the compound , has been achieved through the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This process was carried out at room temperature in aqueous ethanol, using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Molecular Structure Analysis
The InChI code for the compound is 1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, the compound is likely to participate in reactions typical of pyrano[4,3-d]pyrimidines. For instance, the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds involves photoexcited organic dye, Na2 eosin Y, as a direct hydrogen atom transfer (HAT) photocatalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.6 . It is a powder at room temperature . .Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine involves the condensation of 2-chloro-5,7-dimethylpyrimidine-4,6-diol with 2,3-dihydrofuran in the presence of a Lewis acid catalyst, followed by cyclization with ammonium acetate.", "Starting Materials": [ "2-chloro-5,7-dimethylpyrimidine-4,6-diol", "2,3-dihydrofuran", "Lewis acid catalyst", "ammonium acetate" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5,7-dimethylpyrimidine-4,6-diol (1.0 equiv) and 2,3-dihydrofuran (1.2 equiv) in anhydrous dichloromethane.", "Step 2: Add a Lewis acid catalyst (0.1 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add ammonium acetate (2.0 equiv) to the reaction mixture and heat at 80°C for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and extract with dichloromethane.", "Step 5: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography to obtain 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine as a white solid." ] } | |
CAS番号 |
1850863-62-5 |
分子式 |
C9H11ClN2O |
分子量 |
198.6 |
純度 |
92 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



